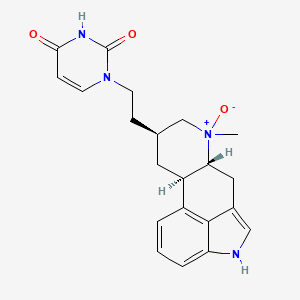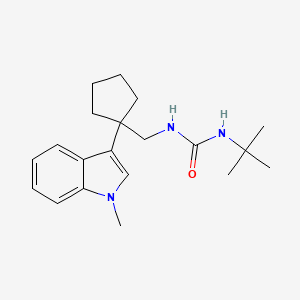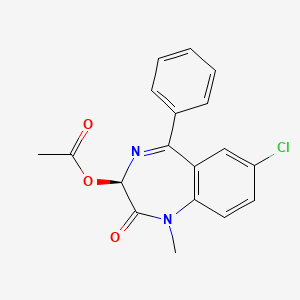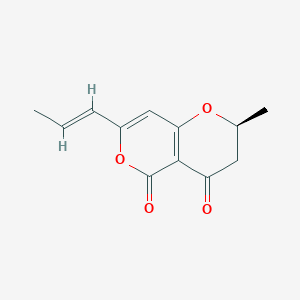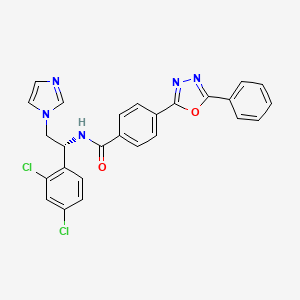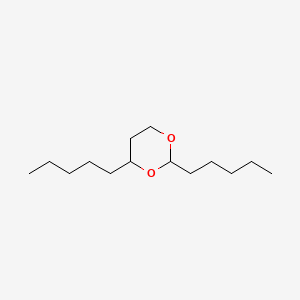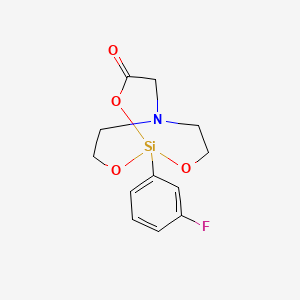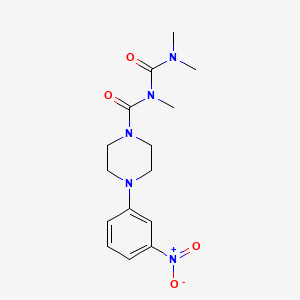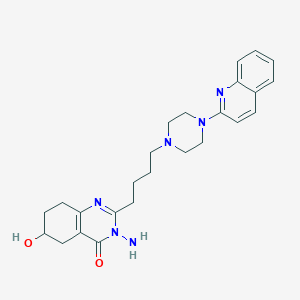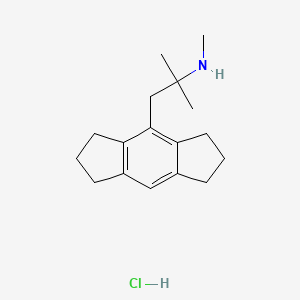
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,alpha,alpha-trimethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,alpha,alpha-trimethyl-, hydrochloride is a complex organic compound with significant applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,alpha,alpha-trimethyl-, hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Cyclization Reactions: Formation of the indacene core through cyclization of appropriate precursors.
Amine Introduction: Introduction of the ethanamine group via nucleophilic substitution reactions.
Methylation: Methylation of the amine group to achieve the trimethyl substitution.
Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,alpha,alpha-trimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indacene oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,alpha,alpha-trimethyl-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,alpha,alpha-trimethyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,5,6,7-Hexahydro-s-indacene
- N,N-Dimethyl-1,2,3,5,6,7-hexahydro-s-indacene-4-ethanamine
Uniqueness
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,alpha,alpha-trimethyl-, hydrochloride stands out due to its specific structural modifications, which confer unique chemical and biological properties. These modifications enhance its stability, solubility, and potential for targeted interactions in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and its potential for future developments
Eigenschaften
CAS-Nummer |
82875-69-2 |
|---|---|
Molekularformel |
C17H26ClN |
Molekulargewicht |
279.8 g/mol |
IUPAC-Name |
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,2-dimethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H25N.ClH/c1-17(2,18-3)11-16-14-8-4-6-12(14)10-13-7-5-9-15(13)16;/h10,18H,4-9,11H2,1-3H3;1H |
InChI-Schlüssel |
VTDUQVXKFFVODR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=C2CCCC2=CC3=C1CCC3)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


